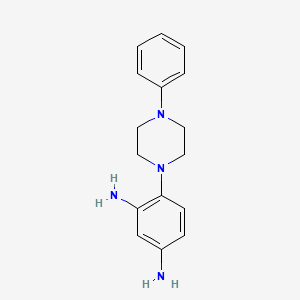
4-(4-Phenyl-1-piperazinyl)-1,3-benzenediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Phenyl-1-piperazinyl)-1,3-benzenediamine is a compound that features a piperazine ring substituted with a phenyl group and a benzenediamine moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both piperazine and benzenediamine functionalities makes it a versatile molecule for further chemical modifications and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Phenyl-1-piperazinyl)-1,3-benzenediamine typically involves the reaction of 4-phenylpiperazine with 1,3-diaminobenzene under specific conditions. One common method is to react 4-phenylpiperazine with 1,3-diaminobenzene in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C). The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of high-pressure reactors and automated systems can further enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions
4-(4-Phenyl-1-piperazinyl)-1,3-benzenediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents, alkylating agents
Major Products Formed
Oxidation: Quinones, nitroso derivatives
Reduction: Amines, hydrazines
Substitution: Halogenated derivatives, alkylated derivatives
科学的研究の応用
4-(4-Phenyl-1-piperazinyl)-1,3-benzenediamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator in various biological pathways.
Medicine: Explored for its potential therapeutic effects, including anticancer, antibacterial, and antifungal activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 4-(4-Phenyl-1-piperazinyl)-1,3-benzenediamine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with various biological macromolecules, enhancing the compound’s binding affinity and specificity. The benzenediamine moiety can further modulate the compound’s activity by participating in hydrogen bonding and other non-covalent interactions.
類似化合物との比較
Similar Compounds
- 4-(4-Phenyl-1-piperazinyl)phenol
- 4-(4-Phenyl-1-piperazinyl)benzaldehyde
- 4-(4-Phenyl-1-piperazinyl)benzoic acid
Uniqueness
4-(4-Phenyl-1-piperazinyl)-1,3-benzenediamine is unique due to the presence of both piperazine and benzenediamine functionalities, which provide a versatile platform for further chemical modifications. This dual functionality allows for a wide range of applications in different fields, making it a valuable compound for scientific research and industrial applications.
特性
分子式 |
C16H20N4 |
|---|---|
分子量 |
268.36 g/mol |
IUPAC名 |
4-(4-phenylpiperazin-1-yl)benzene-1,3-diamine |
InChI |
InChI=1S/C16H20N4/c17-13-6-7-16(15(18)12-13)20-10-8-19(9-11-20)14-4-2-1-3-5-14/h1-7,12H,8-11,17-18H2 |
InChIキー |
MRMRREXWEXSYHO-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C(C=C(C=C3)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


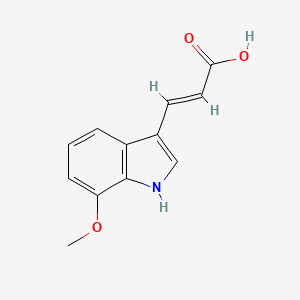

![6-(4-(Azetidin-3-yloxy)benzyl)-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B14048537.png)
![7-Bromoimidazo[1,2-A]pyridin-5-amine](/img/structure/B14048542.png)
![[2,2'-Bifuran]-5,5'-diyldimethanamine](/img/structure/B14048548.png)


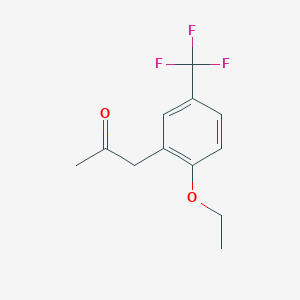
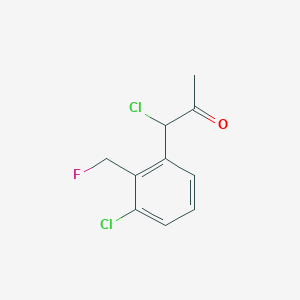
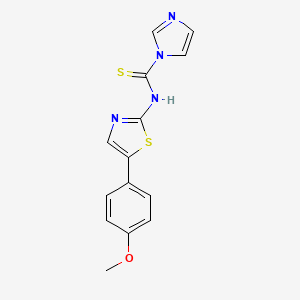
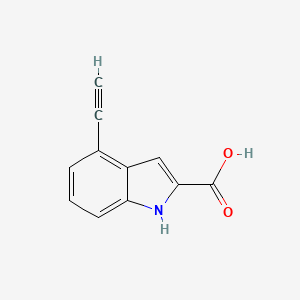
![[(2S,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate](/img/structure/B14048606.png)
![1-(7-Chloroimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B14048611.png)

